tetrakis(pyridine)silver(II)
Description
Properties
Molecular Formula |
C20H20AgN4 |
|---|---|
Molecular Weight |
424.3 g/mol |
IUPAC Name |
pyridine;silver |
InChI |
InChI=1S/4C5H5N.Ag/c4*1-2-4-6-5-3-1;/h4*1-5H; |
InChI Key |
PSGGLQPNTOVNKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.[Ag] |
Origin of Product |
United States |
Scientific Research Applications
Introduction to Tetrakis(pyridine)silver(II)
Tetrakis(pyridine)silver(II) is a coordination compound featuring silver in a +2 oxidation state, complexed with four pyridine ligands. This compound is notable for its unique properties and reactivity, making it valuable in various scientific research applications, particularly in organic chemistry and materials science.
Oxidative Transformations
Tetrakis(pyridine)silver(II) is recognized for its powerful oxidizing capabilities, which are utilized in various organic transformations:
- Oxidation of Alcohols and Aldehydes : The compound effectively oxidizes benzylic alcohols to carbonyl compounds and aromatic aldehydes to carboxylic acids. This property is particularly useful in synthetic organic chemistry for the preparation of complex molecules .
- Decarboxylation Reactions : It can decarboxylate α-hydroxycarboxylic acids and phenylacetic acids, yielding corresponding carbonyl compounds .
- Oxidation of Thiols : Aromatic thiols and allylaryl thioethers can be oxidized to arylsulfonic acids under mild conditions, providing an alternative route for synthesizing these compounds .
Catalysis
Tetrakis(pyridine)silver(II) serves as a catalyst in various reactions, particularly those involving peroxydisulfate as an oxidant. Its catalytic efficiency has been demonstrated in:
- Silver-Catalyzed Oxidations : The compound facilitates the oxidation of organic substrates, enhancing reaction rates and selectivity .
Nanoparticle Synthesis
The unique properties of tetrakis(pyridine)silver(II) have been explored in the synthesis of silver nanoparticles. These nanoparticles exhibit significant antibacterial properties and have potential applications in medical and environmental fields.
Magnetic and Spectral Studies
Due to its paramagnetic nature, tetrakis(pyridine)silver(II) is also used in magnetic studies. Its electronic structure allows for detailed spectral analysis, contributing to the understanding of silver's behavior in various chemical environments .
Safety Considerations
While tetrakis(pyridine)silver(II) offers numerous applications, it is essential to handle it with care due to its potential hazards:
- Carcinogenicity : The compound releases pyridine vapor, which is classified as a possible carcinogen. Proper ventilation and protective equipment are recommended during handling .
- Explosive Properties : As it contains peroxydisulfate ions, this compound should be treated with caution due to its potential explosive nature under certain conditions .
Preparation Methods
Reagents and Stoichiometry
-
Silver nitrate (): Serves as the silver(I) precursor.
-
Pyridine (): Acts as both a ligand and a base, with an 8:2 molar ratio relative to .
-
Potassium peroxydisulfate (): A strong oxidizing agent in 3:2 molar ratio to .
Procedural Steps
-
Dissolution : is dissolved in deionized water, followed by the addition of pyridine under vigorous stirring.
-
Oxidation : is introduced gradually to avoid exothermic runaway.
-
Precipitation : The product precipitates as orange granules within minutes, achieving near-quantitative yield (95–98%).
-
Isolation : Filtration under reduced pressure, followed by washing with cold ethanol to remove residual pyridine.
-
Drying : The product is dried in vacuo over potassium hydroxide () to enhance stability.
Critical Parameters
-
Pyridine Excess : A 4:1 ligand-to-silver ratio ensures complete complexation and prevents silver oxide formation.
-
Temperature Control : Reactions conducted at 0–5°C minimize side reactions, though ambient conditions suffice for small-scale preparations.
-
Stability : The product is air-stable for days when shielded from light but decomposes at 137°C.
Alternative Synthesis via Potassium Dichromate
Tetrakis(pyridine)silver(II) dichromate () is synthesized through a redox reaction between silver nitrate and potassium dichromate () in pyridine24. This method is favored for its mild conditions and applicability in oxidizing benzylic alcohols and thiols.
Reaction Stoichiometry
Stepwise Protocol
-
Mixing Reagents : (1.0 g) and (0.86 g) are combined in a 3:1 molar ratio4.
-
Ligand Addition : Pyridine (3 mL) is added dropwise, inducing a color change to deep red.
-
Stirring : The mixture is stirred for 2–4 hours to ensure complete ligand coordination.
-
Crystallization : The product crystallizes upon cooling to 4°C, yielding 70–75% after vacuum drying4.
Optimization Insights
-
Solvent Purity : Anhydrous pyridine is critical to prevent hydrolysis of the dichromate ion.
-
Stoichiometric Precision : Excess leads to chromium(VI) impurities, while insufficient amounts result in unreacted .
-
Spectroscopic Monitoring : Reaction progress is tracked via UV-Vis at 370 nm, where exhibits a distinct absorption band.
Comparative Analysis of Preparation Methods
The choice between peroxydisulfate and dichromate routes depends on the intended application and safety considerations. Key differences are summarized in Table 1.
Table 1: Comparison of Tetrakis(pyridine)silver(II) Synthesis Routes
Mechanistic Considerations and Byproduct Management
Both methods involve ligand displacement and redox processes:
-
Peroxydisulfate Route : The center stabilizes through strong-field pyridine ligands, while acts as a non-coordinating counterion.
-
Dichromate Route : Chromate reduction to occurs alongside silver oxidation, necessitating iodometric titration to confirm chromium’s final oxidation state.
Byproduct Mitigation Strategies :
-
Filtration : Unreacted or is removed via cold ethanol washes.
-
Neutralization : Residual acidity from ions (in dichromate reactions) is neutralized with pyridine.
Applications and Practical Recommendations
Tetrakis(pyridine)silver(II) complexes are prized for their oxidative versatility:
-
Peroxydisulfate Derivative : Converts benzylic C–H bonds to carbonyl groups and decarboxylates α-hydroxycarboxylic acids.
-
Dichromate Derivative : Oxidizes methionine to sulfoxides with 94% efficiency under kinetic control.
Best Practices :
Q & A
Q. What are the optimal synthetic routes for preparing tetrakis(pyridine)silver(II) complexes, and how do reaction conditions influence yield?
Methodological Answer:
- Start with a silver(II) precursor (e.g., Ag(NO₃)₂) and pyridine ligands in a polar solvent (e.g., methanol or acetonitrile).
- Control stoichiometry (1:4 Ag:pyridine ratio) and reaction temperature (40–60°C) to minimize decomposition of Ag(II) .
- Use inert atmospheres (N₂/Ar) to prevent oxidation of pyridine ligands. Monitor reaction progress via UV-Vis spectroscopy for ligand coordination shifts (~250–300 nm) .
- Crystallize the product by slow evaporation; confirm purity via elemental analysis and single-crystal X-ray diffraction (SC-XRD) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing tetrakis(pyridine)silver(II) complexes?
Methodological Answer:
- SC-XRD : Resolve Ag–N bond lengths (typically 2.3–2.5 Å) and ligand geometry (square planar for Ag(II)) .
- EPR Spectroscopy : Detect paramagnetic Ag(II) centers (g⊥ ≈ 2.05, g∥ ≈ 2.25) to confirm oxidation state .
- FT-IR : Identify pyridine ring vibrations (C–N stretch at ~1600 cm⁻¹) and Ag–N coordination bands (~450 cm⁻¹) .
- Cross-validate with thermogravimetric analysis (TGA) to assess solvent retention in crystals .
Advanced Research Questions
Q. How do pyridine substituents and counterion selection modulate the electronic structure and reactivity of tetrakis(pyridine)silver(II) complexes?
Methodological Answer:
- Substituent Effects : Introduce electron-withdrawing groups (e.g., –NO₂) to pyridine ligands to stabilize Ag(II) centers. Use cyclic voltammetry to measure redox potentials (ΔE ~0.3–0.5 V vs. Ag/Ag⁺) .
- Counterion Impact : Compare triflate (CF₃SO₃⁻) vs. tetrafluoroborate (BF₄⁻) counterions via SC-XRD to assess lattice packing and Ag(II) distortion .
- DFT Calculations : Model ligand-field splitting (dₓ²−y² orbital energy) to predict magnetic anisotropy .
Q. What experimental strategies resolve contradictions in reported magnetic properties of tetrakis(pyridine)silver(II) complexes?
Methodological Answer:
- Multi-Technique Validation : Combine SQUID magnetometry (2–300 K) with EPR to distinguish paramagnetic impurities vs. intrinsic Ag(II) behavior .
- Crystal Quality Control : Ensure single-crystal samples avoid twinning or solvent inclusion, which distort magnetic susceptibility data .
- Reproducibility Checks : Vary synthetic conditions (e.g., solvent polarity) to isolate metastable vs. thermodynamically stable phases .
Q. How can computational methods (e.g., DFT, MD) predict the catalytic activity of tetrakis(pyridine)silver(II) in oxidation reactions?
Methodological Answer:
- Reaction Pathway Modeling : Calculate activation energies for Ag(II)-mediated O₂ activation using hybrid functionals (e.g., B3LYP) .
- Solvent Dynamics : Perform molecular dynamics (MD) simulations to assess ligand lability in aqueous vs. non-aqueous environments .
- Benchmarking : Compare computed turnover frequencies (TOFs) with experimental kinetic data (e.g., UV-Vis monitoring of substrate depletion) .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing inconsistencies in crystallographic data across studies?
Methodological Answer:
- Use R-factor convergence tests (R₁ < 0.05) to validate structural refinements. Cross-check with CIF validation tools (e.g., PLATON) .
- Apply multivariate analysis (e.g., PCA) to identify outliers in bond-length datasets from the Cambridge Structural Database (CSD) .
- Document all refinement parameters (e.g., thermal displacement factors) to enable replication .
Q. How should researchers address discrepancies between spectroscopic and computational predictions of ligand-field splitting?
Methodological Answer:
- Re-examine basis-set selection in DFT (e.g., LANL2DZ for Ag) and solvent correction models .
- Validate computational results against polarized single-crystal UV-Vis spectra (e.g., dichroism measurements) .
- Publish raw data (e.g., .fcf files for XRD) in repositories like IUCr Journals to facilitate peer scrutiny .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
